molecular formula C10H11FO3 B13565067 Methyl3-fluoro-4-(2-hydroxyethyl)benzoate

Methyl3-fluoro-4-(2-hydroxyethyl)benzoate

Katalognummer: B13565067
Molekulargewicht: 198.19 g/mol
InChI-Schlüssel: DXQYLGSDYZSHDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a hydroxyethyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate typically involves the esterification of 3-fluoro-4-(2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-4-(2-carboxyethyl)benzoic acid.

    Reduction: 3-fluoro-4-(2-hydroxyethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 3-fluoro-4-(2-hydroxyethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-fluorobenzoate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    Methyl 4-(2-hydroxyethyl)benzoate: Lacks the fluorine atom, which may reduce its biological activity.

    Methyl 3-chloro-4-(2-hydroxyethyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and properties.

Uniqueness

Methyl 3-fluoro-4-(2-hydroxyethyl)benzoate is unique due to the combination of the fluorine atom and the hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11FO3

Molekulargewicht

198.19 g/mol

IUPAC-Name

methyl 3-fluoro-4-(2-hydroxyethyl)benzoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)8-3-2-7(4-5-12)9(11)6-8/h2-3,6,12H,4-5H2,1H3

InChI-Schlüssel

DXQYLGSDYZSHDD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)CCO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.